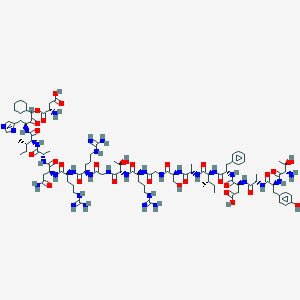
L-Aspartic Acid-d3
Descripción general
Descripción
L-Aspartic Acid-d3 is a deuterated form of L-Aspartic acid, where three hydrogen atoms are replaced by deuterium. This isotopically labeled compound is used in various scientific research applications due to its unique properties. The molecular formula of this compound is HO2CCD2CD(NH2)CO2H, and it has a molecular weight of 136.12 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Aspartic Acid-d3 can be synthesized through several methods. One common approach involves the use of deuterated reagents in the synthesis process. For example, starting from deuterated malonic acid and ammonia, the compound can be synthesized through a series of reactions including esterification, hydrolysis, and decarboxylation .
Industrial Production Methods
Industrial production of this compound typically involves the use of enzymatic methods. Enzymes such as aspartate aminotransferase can be used to catalyze the reaction between deuterated oxaloacetate and deuterated glutamate to produce this compound. This method is advantageous due to its high yield and specificity .
Análisis De Reacciones Químicas
Types of Reactions
L-Aspartic Acid-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxaloacetate.
Reduction: It can be reduced to form aspartate.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from these reactions include oxaloacetate from oxidation, aspartate from reduction, and various substituted derivatives from substitution reactions .
Aplicaciones Científicas De Investigación
L-Aspartic Acid-d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Mecanismo De Acción
L-Aspartic Acid-d3 exerts its effects by participating in various biochemical pathways. It acts as a precursor for the synthesis of proteins, nucleotides, and other essential biomolecules. The compound is involved in the transamination reaction, where it donates its amino group to form oxaloacetate, which then enters the Krebs cycle . This process is crucial for energy production and the synthesis of other amino acids .
Comparación Con Compuestos Similares
L-Aspartic Acid-d3 is unique due to its deuterium labeling, which makes it distinct from other non-labeled aspartic acid derivatives. Similar compounds include:
Dthis compound: A racemic mixture of deuterated aspartic acid.
L-Glutamic acid-2,3,3,4,4-d5: Another deuterated amino acid used in similar research applications.
L-Valine-d8: A deuterated form of valine used in metabolic studies.
These compounds share similar applications in research but differ in their specific labeling and the pathways they are involved in.
Propiedades
IUPAC Name |
(2S)-2-amino-2,3,3-trideuteriobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-RBXBQAPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70487203 | |
| Record name | L-Aspartic acid-2,3,3-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70487203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3842-25-9 | |
| Record name | L-Aspartic acid-2,3,3-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70487203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is L-Aspartic acid-2,3,3-d3 used as an internal standard in the analysis of D-Aspartic acid?
A: L-Aspartic acid-2,3,3-d3 serves as an ideal internal standard in this context due to its structural similarity to the analyte, D-Aspartic acid. [] This similarity results in comparable chemical behavior during sample preparation and analysis. Using a stable isotope-labeled analog like L-Aspartic acid-2,3,3-d3 minimizes variability in the analysis caused by factors like analyte loss during extraction or variations in instrument response. By comparing the signal of the analyte to the known concentration of the internal standard, researchers can achieve more accurate and reliable quantification of D-Aspartic acid in complex biological samples. []
Q2: What analytical techniques are employed in conjunction with L-Aspartic acid-2,3,3-d3 for studying amino acid enantiomers?
A: The research highlights the use of high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) as a powerful analytical technique. [] L-Aspartic acid-2,3,3-d3 is employed as an internal standard to enhance the accuracy and reliability of D-Aspartic acid quantification. This method enables the separation and detection of different amino acid enantiomers, including D-Aspartic acid, in complex biological samples like neural tissues. [] The use of MS/MS detection provides high sensitivity and selectivity, further improving the analysis. This approach holds significant potential for studying the roles of D-amino acids in various biological processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)

![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)







